2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(25-20-10-5-8-17-6-1-3-9-19(17)20)16-28-24(30)13-12-22(26-28)27-15-14-18-7-2-4-11-21(18)27/h1-4,6-7,9,11-15,20H,5,8,10,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJQYBUJZIOTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research explores its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The pyridazinone ring may interact with enzymes or proteins, modulating their activity. Overall, the compound’s effects are mediated through a combination of receptor binding and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyridazinone- and indole-containing derivatives. Below is a comparative analysis of its key features against structurally related molecules:
*Molecular weight estimated based on structural similarity to .
Pharmacological and Physicochemical Differences
Bioactivity :
- The target compound ’s tetrahydronaphthalene group may confer affinity for steroid hormone receptors or G-protein-coupled receptors (GPCRs), as seen in related naphthalene derivatives .
- N-(1H-indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide () lacks the tetrahydronaphthalene group but includes a methoxyphenyl substituent, which could enhance antioxidant or anti-inflammatory activity .
- The thiazole-pyridine analogue () may exhibit stronger kinase inhibition due to the thiazole’s metal-chelating properties, as observed in EGFR inhibitors .
The absence of a thiazole ring in the target compound may reduce metabolic instability compared to the thiazole-containing analogue .
Synthetic Accessibility :
- The tetrahydronaphthalene moiety introduces synthetic complexity due to stereochemical considerations, whereas methoxyphenyl or thiazole derivatives are more straightforward to functionalize .
Research Findings and Data Gaps
- Target Compound: No direct bioactivity data are available in the provided evidence.
- Methoxyphenyl Analogue : Reported in but lacks experimental validation of its proposed bioactivities.
- Thiazole-Pyridine Analogue : While its molecular weight and formula are documented (), critical data such as IC50 values, solubility, and toxicity profiles remain unstudied.
Biological Activity
The compound 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex heterocyclic molecule that combines indole and pyridazine moieties. This structure suggests potential biological activities due to the known pharmacological properties of its constituent parts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.41 g/mol. The presence of indole and pyridazine rings contributes to its potential interactions with biological targets.
Antimicrobial Activity
Pyridazine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyridazinone have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Pyridazinone A | Antibacterial | E. coli ATCC 35218 | |
| Pyridazinone B | Antifungal | C. albicans | |
| Pyridazinone C | Antimycobacterial | M. tuberculosis |
Anticancer Activity
Indole derivatives are recognized for their anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies have shown that indole-based compounds can inhibit tumor growth in various cancer models . The specific compound may exhibit similar effects due to its structural components.
Case Study: Indole Derivative in Cancer Treatment
A recent study demonstrated that an indole derivative significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Compounds containing indole and pyridazine frameworks have also been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Table 2: Anti-inflammatory Activity of Similar Compounds
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Indole A | COX Inhibition | Enzyme Inhibition | |
| Pyridazine B | LOX Inhibition | Enzyme Inhibition |
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could potentially modulate receptors associated with cell signaling pathways.
- DNA Interaction : The compound may bind to DNA or RNA, affecting transcriptional regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
